molecular formula C18H12F3N5O B214863 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole

1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole

货号 B214863
分子量: 371.3 g/mol
InChI 键: PPJLFNPGYPBAHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole, also known as TAK-915, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

作用机制

1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole is a selective antagonist of the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus and is involved in cognitive function and memory. By blocking the activity of the GABA-A α5 receptor, 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole enhances the activity of the hippocampus, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole can improve cognitive function and memory in animal models of Alzheimer's disease and enhance the efficacy of antipsychotic drugs in animal models of schizophrenia. 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole has also been shown to have anxiolytic and antidepressant effects in animal models.

实验室实验的优点和局限性

One advantage of 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole is its high selectivity for the GABA-A α5 receptor subtype, which reduces the risk of off-target effects. However, 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole.

未来方向

For 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole research include investigating its potential therapeutic applications in other neurological and cognitive disorders, such as Parkinson's disease and traumatic brain injury. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole and to investigate its long-term safety and efficacy. Finally, the development of more soluble formulations of 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole could improve its in vivo administration.
In conclusion, 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole is a promising small molecule with potential therapeutic applications in the treatment of cognitive and neurological disorders. Its high selectivity for the GABA-A α5 receptor subtype makes it an attractive candidate for further research, and future studies will be needed to determine its optimal dosage, administration route, and long-term safety and efficacy.

合成方法

The synthesis of 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole involves the reaction of 4-methylphenylhydrazine with 2-(3-(trifluoromethyl)phenyl)-4-isoxazolylacetonitrile, followed by the addition of sodium azide and copper sulfate. The resulting product is then purified by column chromatography to obtain 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole in high purity.

科学研究应用

1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole has been extensively studied for its potential therapeutic applications in the treatment of cognitive and neurological disorders, such as Alzheimer's disease and schizophrenia. Studies have shown that 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole can improve cognitive function and memory in animal models of Alzheimer's disease and enhance the efficacy of antipsychotic drugs in animal models of schizophrenia.

属性

产品名称

1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole

分子式

C18H12F3N5O

分子量

371.3 g/mol

IUPAC 名称

4-[1-(4-methylphenyl)tetrazol-5-yl]-5-[3-(trifluoromethyl)phenyl]-1,2-oxazole

InChI

InChI=1S/C18H12F3N5O/c1-11-5-7-14(8-6-11)26-17(23-24-25-26)15-10-22-27-16(15)12-3-2-4-13(9-12)18(19,20)21/h2-10H,1H3

InChI 键

PPJLFNPGYPBAHE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(ON=C3)C4=CC(=CC=C4)C(F)(F)F

规范 SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(ON=C3)C4=CC(=CC=C4)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。